N-Fmoc-3,5-dibromo-D-tyrosine
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Overview
Description
Fmoc-D-Tyr(3,5-Br2)-Oh: is a derivative of tyrosine, an amino acid, where the phenolic ring is substituted with bromine atoms at the 3 and 5 positions. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Tyr(3,5-Br2)-Oh typically involves the following steps:
Bromination of Tyrosine: Tyrosine is brominated at the 3 and 5 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.
Fmoc Protection: The brominated tyrosine is then reacted with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine to protect the amino group.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Quinones.
Reduction: De-brominated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Used in the modification of biomolecules for various applications.
Biology
Protein Engineering: Used in the study of protein structure and function.
Enzyme Inhibition: Studied for its potential to inhibit enzymes that interact with tyrosine residues.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent or as a part of drug delivery systems.
Industry
Biotechnology: Used in the production of modified proteins and enzymes for industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-D-Tyr(3,5-Br2)-Oh would depend on its specific application. Generally, it could interact with enzymes or receptors that recognize tyrosine residues, potentially inhibiting or modifying their activity. The bromine substitutions might enhance its binding affinity or alter its reactivity.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Tyr-OH: The non-brominated version of the compound.
Fmoc-L-Tyr(3,5-Br2)-OH: The L-isomer of the compound.
Fmoc-D-Tyr(3-I)-OH: A similar compound with a single iodine substitution.
Uniqueness
Bromine Substitution: The presence of bromine atoms can significantly alter the compound’s reactivity and binding properties.
D-Isomer: The D-isomer can have different biological activity compared to the L-isomer.
Properties
IUPAC Name |
3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAVNNURVZYVLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Br2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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